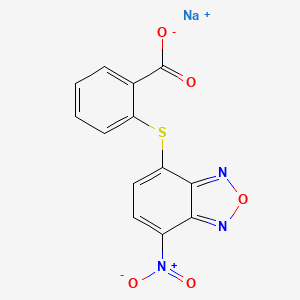
Orbifloxacina
Descripción general
Descripción
Orbifloxacina es un agente antibacteriano sintético de amplio espectro que pertenece a la clase de derivados del ácido carboxílico de fluoroquinolona. Se utiliza principalmente en medicina veterinaria para tratar infecciones en perros y gatos. La fórmula química de la this compound es C₁₉H₂₀F₃N₃O₃, y es conocida por su eficacia contra una amplia gama de patógenos bacterianos .
Aplicaciones Científicas De Investigación
La orbifloxacina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto modelo en estudios de síntesis y reactividad de fluoroquinolonas.
Biología: Se investigó por sus propiedades antibacterianas y mecanismos de resistencia.
Medicina: Se aplica en medicina veterinaria para tratar infecciones bacterianas en animales.
Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y formulaciones
Mecanismo De Acción
La orbifloxacina ejerce sus efectos antibacterianos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV, enzimas esenciales para la replicación y transcripción del ADN. Al evitar el superenrollamiento y la síntesis del ADN bacteriano, la this compound detiene eficazmente la división y el crecimiento de las células bacterianas .
Compuestos Similares:
- Enrofloxacina
- Ciprofloxacina
- Levofloxacina
Comparación: La this compound es única entre las fluoroquinolonas debido a su uso específico en medicina veterinaria y su alta biodisponibilidad. En comparación con la enrofloxacina y la ciprofloxacina, la this compound tiene un espectro de actividad más amplio y mejores propiedades farmacocinéticas, lo que la hace más eficaz en el tratamiento de ciertas infecciones en animales .
Las propiedades y aplicaciones únicas de la this compound la convierten en un compuesto valioso tanto en la investigación científica como en la medicina veterinaria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La orbifloxacina puede sintetizarse utilizando sparfloxacina como material de partida. La síntesis implica una reacción de diazotación bajo el efecto de ácido clorhídrico y nitrito de sodio para obtener una solución de sal de diazonio. Luego se agrega ácido tetrafluorobórico a la solución de sal de diazonio, seguido de una reacción de fluoración a una temperatura de -10°C. La solución de reacción se filtra, y la torta del filtro se lava con éter etílico y se seca para obtener el producto crudo de this compound. El producto crudo se purifica luego para obtener this compound .
Métodos de Producción Industrial: En entornos industriales, la this compound se produce disolviéndola en agua de inyección para obtener una suspensión de this compound. Se agrega un ácido de grado médico para disolver la this compound, formando una solución de sal de this compound. Esta solución se filtra, concentra y cristaliza para obtener sal de this compound sólida. El pH se ajusta a 3,5-4,5 usando un agente acondicionador ácido, y la solución se diluye con agua de inyección para lograr la concentración deseada. El producto final se esteriliza, filtra y se llena en botellas .
Análisis De Reacciones Químicas
Tipos de Reacciones: La orbifloxacina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Oxidación: La this compound puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas o tioles.
Productos Principales: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios compuestos de this compound sustituidos .
Comparación Con Compuestos Similares
- Enrofloxacin
- Ciprofloxacin
- Levofloxacin
Comparison: Orbifloxacin is unique among fluoroquinolones due to its specific use in veterinary medicine and its high bioavailability. Compared to enrofloxacin and ciprofloxacin, orbifloxacin has a broader spectrum of activity and better pharmacokinetic properties, making it more effective in treating certain infections in animals .
Orbifloxacin’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine.
Propiedades
IUPAC Name |
1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPQASLPWJVQMH-DTORHVGOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7046201 | |
| Record name | Orbifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113617-63-3 | |
| Record name | Orbifloxacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113617-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orbifloxacin [USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113617633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orbifloxacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11443 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ORBIFLOXACIN | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758614 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Orbifloxacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orbifloxacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ORBIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660932TPY6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















